molecular formula C17H14O4 B14896989 (E)-4-(3-(2-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid

(E)-4-(3-(2-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid

Cat. No.: B14896989
M. Wt: 282.29 g/mol
InChI Key: RCCFLDLCYWIALQ-DHZHZOJOSA-N
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Description

(E)-4-(3-(2-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid is a synthetic organic compound that belongs to the class of chalcone derivatives Chalcones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-(2-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and 4-acetylbenzoic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted under reflux conditions in an ethanol or methanol solvent. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-(2-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-4-(3-(2-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets. In the context of its cytotoxic activity against cancer cells, the compound has been shown to inhibit the estrogen receptor alpha (ERα), leading to the induction of apoptosis in cancer cells . The exact molecular pathways involved include the disruption of cell signaling pathways that are crucial for cancer cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of (E)-4-(3-(2-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid, known for its broad spectrum of biological activities.

    Flavonoids: A class of compounds structurally related to chalcones, with known antioxidant and anti-inflammatory properties.

    Curcumin: A natural compound with a similar structure, widely studied for its anti-cancer and anti-inflammatory effects.

Uniqueness

This compound stands out due to its specific structural features, such as the presence of both methoxy and carbonyl groups, which contribute to its unique chemical reactivity and biological activity. Its ability to inhibit ERα and induce apoptosis in cancer cells highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

4-[(E)-3-(2-methoxyphenyl)-3-oxoprop-1-enyl]benzoic acid

InChI

InChI=1S/C17H14O4/c1-21-16-5-3-2-4-14(16)15(18)11-8-12-6-9-13(10-7-12)17(19)20/h2-11H,1H3,(H,19,20)/b11-8+

InChI Key

RCCFLDLCYWIALQ-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)/C=C/C2=CC=C(C=C2)C(=O)O

Canonical SMILES

COC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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